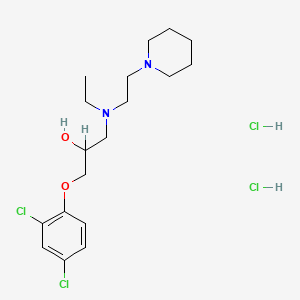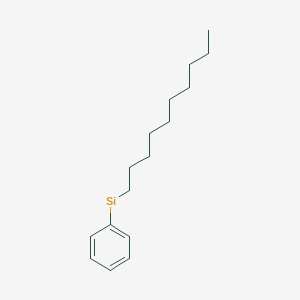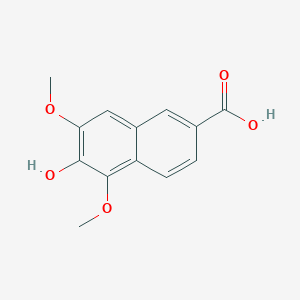
Niobium nickel
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Niobium nickel is an intermetallic compound formed by the combination of niobium and nickel. Niobium, identified by its atomic number 41, is a soft, grey, crystalline, ductile transition metal. Nickel, with atomic number 28, is a silvery-white metal known for its high corrosion resistance and excellent mechanical properties. The combination of these two elements results in a compound with unique physical and chemical properties, making it valuable in various industrial and scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: Niobium nickel can be synthesized through various methods, including:
Solid-State Reaction: This involves mixing niobium and nickel powders in stoichiometric ratios and heating them at high temperatures (typically around 1200°C) in an inert atmosphere to prevent oxidation.
Mechanical Alloying: This method involves the repeated fracturing and cold welding of niobium and nickel powders in a high-energy ball mill, leading to the formation of a homogeneous alloy.
Chemical Vapor Deposition: In this process, niobium and nickel chlorides are vaporized and then reacted in a high-temperature furnace to form this compound.
Industrial Production Methods: Industrial production of this compound often involves the use of high-temperature vacuum sintering and carbon reduction methods. These methods ensure the production of high-purity this compound with controlled microstructures .
Chemical Reactions Analysis
Types of Reactions: Niobium nickel undergoes various chemical reactions, including:
Oxidation: this compound can oxidize to form niobium oxide and nickel oxide. This reaction is typically carried out at elevated temperatures in the presence of oxygen.
Reduction: The reduction of this compound can be achieved using hydrogen gas at high temperatures, leading to the formation of metallic niobium and nickel.
Substitution: this compound can undergo substitution reactions with other metals, leading to the formation of new intermetallic compounds.
Common Reagents and Conditions:
Oxidation: Oxygen or air at high temperatures.
Reduction: Hydrogen gas at temperatures above 800°C.
Substitution: Other metal chlorides or fluorides in a high-temperature furnace.
Major Products:
Oxidation: Niobium oxide (Nb2O5) and nickel oxide (NiO).
Reduction: Metallic niobium and nickel.
Substitution: New intermetallic compounds such as niobium-titanium or niobium-cobalt
Scientific Research Applications
Niobium nickel has a wide range of applications in scientific research, including:
Chemistry: Used as a catalyst in various chemical reactions, including hydrogenation and oxidation processes.
Biology: Investigated for its potential use in biomedical implants due to its biocompatibility and corrosion resistance.
Medicine: Studied for its potential use in medical devices and implants, particularly in orthopedic and dental applications.
Industry: Used in the production of high-strength, corrosion-resistant alloys for aerospace, automotive, and nuclear industries .
Mechanism of Action
The mechanism by which niobium nickel exerts its effects is primarily through its unique physical and chemical properties. The compound’s high melting point, excellent mechanical strength, and corrosion resistance make it suitable for high-temperature and high-stress applications. At the molecular level, this compound interacts with other elements and compounds through various pathways, including electron transfer and catalytic activity. These interactions are influenced by the compound’s crystal structure and electronic configuration .
Comparison with Similar Compounds
Niobium nickel can be compared with other similar intermetallic compounds, such as:
Niobium-titanium: Known for its superconducting properties, making it valuable in the production of superconducting magnets.
Niobium-cobalt: Used in high-temperature applications due to its excellent thermal stability.
Niobium-tantalum: Exhibits similar chemical properties to this compound but with higher density and melting point.
Uniqueness: this compound stands out due to its balanced combination of mechanical strength, corrosion resistance, and high-temperature stability. These properties make it particularly valuable in applications where both durability and performance are critical .
Properties
CAS No. |
12034-56-9 |
|---|---|
Molecular Formula |
NbNi3 |
Molecular Weight |
268.987 g/mol |
IUPAC Name |
nickel;niobium |
InChI |
InChI=1S/Nb.3Ni |
InChI Key |
OBEGLKJENMBFDE-UHFFFAOYSA-N |
Canonical SMILES |
[Ni].[Ni].[Ni].[Nb] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![4-[3-[4-(4,6-Diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenyl]butanoylamino]benzenesulfonyl fluoride;ethanesulfonic acid](/img/structure/B14717241.png)

![2,4,6-Tris[2-(dimethylamino)ethyl]phenol](/img/structure/B14717255.png)
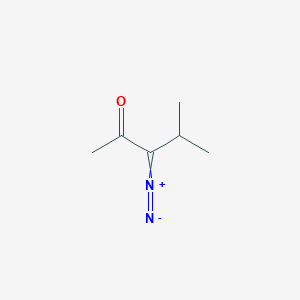
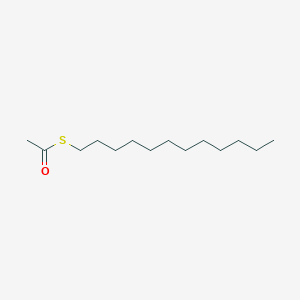

![6,8-Dioxabicyclo[3.2.1]oct-1-ylmethanol](/img/structure/B14717275.png)
